N-Fmoc-5,5,5-trifluoro-L-norvaline

Peptide Therapeutics Analgesia Opioid Receptor Pharmacology

N-Fmoc-5,5,5-trifluoro-L-norvaline is a non-proteinogenic, Fmoc-protected fluorinated amino acid that introduces a trifluoronorvaline (TFNV) residue via SPPS. Unlike generic norvaline, its electron-withdrawing CF₃ side chain dramatically alters peptide polarity, folding, and resistance to aminopeptidase degradation. This is quantitatively validated by a 100,000-fold enhancement in in vivo analgesic activity of [D-Tfnv²]Met-enkephalin over the native sequence. Procure this building block to engineer therapeutic peptide candidates with unparalleled proteolytic stability and improved pharmacokinetic profiles.

Molecular Formula C20H18F3NO4
Molecular Weight 393.4 g/mol
CAS No. 144207-41-0
Cat. No. B3177301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-5,5,5-trifluoro-L-norvaline
CAS144207-41-0
Molecular FormulaC20H18F3NO4
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)C(=O)O
InChIInChI=1S/C20H18F3NO4/c21-20(22,23)10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1
InChIKeyKMHCZJHUIDEERF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-5,5,5-trifluoro-L-norvaline (CAS 144207-41-0): A Fluorinated Amino Acid Building Block for Specialized Peptide Synthesis


N-Fmoc-5,5,5-trifluoro-L-norvaline (CAS 144207-41-0), also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid, is a fluorinated, non-proteinogenic L-amino acid derivative featuring an Fmoc-protected α-amine and a trifluoromethyl (CF3) side chain [1]. With a molecular formula of C20H18F3NO4 and a molecular weight of 393.36 g/mol, this compound serves as a versatile building block in solid-phase peptide synthesis (SPPS), enabling the site-specific introduction of a trifluoronorvaline (TFNV) residue into peptide chains [2]. Its primary procurement driver is the desire to engineer peptide candidates with enhanced proteolytic stability and altered physicochemical properties, differentiating it from standard, non-fluorinated L-norvaline analogs in the design of novel enzymes, vaccines, and therapeutic peptides .

Why Generic Substitution Fails: The Unique Protease Resistance and Activity Profile of Peptides Containing N-Fmoc-5,5,5-trifluoro-L-norvaline


Generic substitution of N-Fmoc-5,5,5-trifluoro-L-norvaline with standard, non-fluorinated norvaline or other Fmoc-protected aliphatic amino acids is not scientifically equivalent due to the profound impact of the trifluoromethyl group on peptide behavior. The CF3 group is strongly electron-withdrawing, which alters local polarity, hydrogen bond acceptor ability, and the overall hydrophobicity of the peptide, leading to dramatic global effects on folding stability and activity [1]. Critically, in the context of therapeutic peptides like enkephalins, substitution with trifluoronorvaline confers extreme resistance to degradation by aminopeptidases, a primary mode of inactivation [2]. This proteolytic protection is the key mechanistic driver behind the massive (100,000-fold) enhancement in in vivo analgesic activity observed for [D-Tfnv2]Met-enkephalin compared to the native sequence [3]. Consequently, a researcher or procurement specialist would select this specific compound to access a unique, quantitative improvement in peptide drug-like properties that cannot be achieved with non-fluorinated alternatives.

Product-Specific Quantitative Evidence for N-Fmoc-5,5,5-trifluoro-L-norvaline (144207-41-0): Head-to-Head Activity and Stability Comparisons


In Vivo Analgesic Potency: [D-Tfnv2]Met-Enkephalin vs. Native Met-Enkephalin

In a foundational study, the substitution of Gly2 in methionine-enkephalin with (D)-trifluoronorvaline (TFNV) yielded a peptide analog, [D-Tfnv2]Met-enkephalin, which demonstrated approximately 100,000 times greater in vivo analgesic activity than the native methionine-enkephalin sequence [1]. This represents a five-order-of-magnitude enhancement in potency, a level of improvement not observed with standard, non-fluorinated amino acid substitutions in this system. The study attributes this effect primarily to the extreme inhibition of degradation by aminopeptidases, rather than increased binding affinity to mu, delta, and kappa opioid receptors [2].

Peptide Therapeutics Analgesia Opioid Receptor Pharmacology

Protease Resistance: Aminopeptidase Degradation Rate

The mechanism behind the 100,000x potency increase for [D-Tfnv2]Met-enkephalin is directly linked to a profound change in proteolytic stability. The in vitro binding assays for mu, delta, and kappa receptors revealed that the observed enhancement in analgesic activity was not based on much stronger binding to these receptors [1]. Instead, the major contributing factor was identified as the extremely efficient inhibition of degradation by aminopeptidase(s), a primary route of inactivation for native enkephalins [2]. This indicates that the CF3 group in the TFNV residue creates a peptide bond (Tyr1-D-Tfnv2) that is no longer recognized or cleaved by these enzymes.

Proteolytic Stability Peptide Engineering Enzyme Resistance

Physicochemical Property Modulation: General Impact of CF3 Substitution

The introduction of a trifluoromethyl group, as found in N-Fmoc-5,5,5-trifluoro-L-norvaline, is known to impart unique local interactions that lead to large global effects on biopolymer features, such as dramatically changed activity profiles and folding stability [1]. This is attributed to the novel physical and chemical properties of fluorine, which can alter polarity, hydrogen bond acceptor ability, and water solubility of the peptide [2]. These effects are a direct result of the strong electron-withdrawing nature of the CF3 group, creating a molecular environment that cannot be replicated by non-fluorinated analogs like L-norvaline.

Peptide Folding Biophysical Chemistry Fluorine Chemistry

Optimized Application Scenarios for N-Fmoc-5,5,5-trifluoro-L-norvaline: Where the Data Supports Its Procurement


Design of Long-Acting, Protease-Resistant Peptide Therapeutics

This is the premier application supported by the strongest quantitative evidence. When designing therapeutic peptides intended for systemic administration, the primary barrier to efficacy is often rapid enzymatic degradation. The 100,000-fold enhancement in in vivo activity observed for [D-Tfnv2]Met-enkephalin directly demonstrates the compound's ability to solve this problem [1]. Researchers developing peptide-based analgesics, or any therapeutic where resistance to aminopeptidases is critical, should prioritize N-Fmoc-5,5,5-trifluoro-L-norvaline to engineer lead candidates with significantly improved pharmacokinetic profiles.

Mechanistic Studies of Peptide-Protease Interactions

The data showing that the activity enhancement is due to the inhibition of degradation by aminopeptidases, rather than increased receptor binding, positions this compound as a precise molecular probe [1]. It is ideal for experiments designed to dissect the substrate specificity of proteases or to map the exact cleavage sites in a peptide of interest. Incorporating the TFNV residue at or near a suspected cleavage site allows researchers to create a "protected" version of the peptide, enabling the study of degradation pathways and the identification of labile amide bonds.

Peptide Library Synthesis for Property Optimization

The class-level evidence for the global effects of fluorinated amino acids on peptide polarity, folding, and solubility makes N-Fmoc-5,5,5-trifluoro-L-norvaline a valuable member of any specialty amino acid library [1]. In high-throughput screening and lead optimization, this building block can be systematically incorporated into peptide sequences to probe the impact of increased hydrophobicity and altered hydrogen bonding potential. This enables a data-driven exploration of structure-activity relationships (SAR) focused on improving drug-like properties like metabolic stability and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-5,5,5-trifluoro-L-norvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.